molecular formula C24H23F3N6O2 B12429723 Prmt5-IN-15

Prmt5-IN-15

Cat. No.: B12429723
M. Wt: 484.5 g/mol
InChI Key: WPRNOFYKKDCQPH-KFDHBNDTSA-N
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Description

Prmt5-IN-15 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where PRMT5 is often overexpressed and associated with poor prognosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-15 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The synthetic route typically begins with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity against PRMT5 . Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve consistent results. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .

Mechanism of Action

Prmt5-IN-15 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular signaling pathways. The molecular targets of this compound include histones and non-histone proteins involved in critical cellular processes such as transcriptional regulation, RNA splicing, and signal transduction . By blocking PRMT5 activity, this compound induces cell cycle arrest, apoptosis, and reduced tumor growth in preclinical models .

Properties

Molecular Formula

C24H23F3N6O2

Molecular Weight

484.5 g/mol

IUPAC Name

(1S,2R,3aR,4S,6aR)-4-[(2-amino-3,5-difluoroquinolin-7-yl)methyl]-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2,3,3a,4,5,6-hexahydro-1H-pentalene-1,6a-diol

InChI

InChI=1S/C24H23F3N6O2/c25-14-4-10(5-17-12(14)6-15(26)21(28)32-17)3-11-1-2-24(35)13(11)7-18(20(24)34)33-8-16(27)19-22(29)30-9-31-23(19)33/h4-6,8-9,11,13,18,20,34-35H,1-3,7H2,(H2,28,32)(H2,29,30,31)/t11-,13+,18+,20-,24+/m0/s1

InChI Key

WPRNOFYKKDCQPH-KFDHBNDTSA-N

Isomeric SMILES

C1C[C@]2([C@@H]([C@@H]1CC3=CC4=NC(=C(C=C4C(=C3)F)F)N)C[C@H]([C@@H]2O)N5C=C(C6=C(N=CN=C65)N)F)O

Canonical SMILES

C1CC2(C(C1CC3=CC4=NC(=C(C=C4C(=C3)F)F)N)CC(C2O)N5C=C(C6=C(N=CN=C65)N)F)O

Origin of Product

United States

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